synthesis of 4-Ethoxyphenethylamine mechanism
synthesis of 4-Ethoxyphenethylamine mechanism
An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenethylamine
This guide provides a comprehensive overview of the chemical synthesis of 4-ethoxyphenethylamine, a substituted phenethylamine compound. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the core synthetic mechanisms, provides detailed experimental protocols, and discusses alternative pathways and analytical characterization.
Introduction to 4-Ethoxyphenethylamine
4-Ethoxyphenethylamine is a chemical compound belonging to the phenethylamine class. This class is renowned for containing a wide array of neuroactive and psychoactive substances, many of which have been explored for their therapeutic potential. Structurally, it is an analog of the naturally occurring trace amine tyramine (also known as 4-hydroxyphenethylamine), with an ethoxy group replacing the hydroxyl group at the para position of the phenyl ring.[1][2] The synthesis and study of such analogs are crucial for understanding structure-activity relationships (SAR) at various receptors, particularly serotonergic receptors like 5-HT2A, which are often implicated in the effects of psychedelic compounds.[3][4][5] This guide will focus on the most direct and widely applicable synthetic method for its preparation: the Williamson ether synthesis.
Part 1: Primary Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[6] Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[7] For the synthesis of 4-ethoxyphenethylamine, this translates to the O-alkylation of 4-hydroxyphenethylamine (tyramine) using an ethylating agent.
Principle and Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process begins with the deprotonation of the phenolic hydroxyl group of tyramine by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group in a single, concerted step.[8]
The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, which would reduce the yield of the desired ether.[6][7]
Caption: Mechanism of the Williamson Ether Synthesis for 4-Ethoxyphenethylamine.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 4-ethoxyphenethylamine from 4-hydroxyphenethylamine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| 4-Hydroxyphenethylamine (Tyramine) | C₈H₁₁NO | 137.18 | Starting material.[9] |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Base for deprotonation. |
| Ethyl Iodide | C₂H₅I | 155.97 | Ethylating agent. |
| Acetone or DMF | C₃H₆O / C₃H₇NO | 58.08 / 73.09 | Anhydrous polar aprotic solvent.[10] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For salt formation/purification (optional). |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenethylamine (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. The use of a polar aprotic solvent is crucial to dissolve the reactants and facilitate the SN2 reaction.[10]
-
Addition of Ethylating Agent: Add ethyl iodide (1.1 - 1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 50-100°C is typical) and maintain for several hours (typically 12-24 hours).[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium iodide) and wash the filter cake with a small amount of the reaction solvent.
-
Workup - Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining inorganic impurities. If the product is basic, an aqueous solution of a weak base (e.g., sodium bicarbonate) can be used to wash away any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxyphenethylamine freebase, which may present as an oil or a solid.
-
Purification (Optional): For higher purity, the product can be purified by column chromatography or converted to its hydrochloride salt. To form the salt, dissolve the freebase in a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent until the solution is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration and recrystallized.
Process Workflow and Key Parameters
The efficiency of the synthesis is dependent on several key experimental choices.
Caption: Experimental workflow for the synthesis of 4-Ethoxyphenethylamine.
Table of Key Reaction Parameters:
| Parameter | Choice | Rationale & Causality |
| Base | K₂CO₃ (mild), NaH (strong) | A base is required to deprotonate the phenol. K₂CO₃ is a mild, inexpensive base suitable for many Williamson syntheses. Stronger bases like NaH can ensure complete deprotonation but require stricter anhydrous conditions.[8] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the highly reactive alkoxide nucleophile, thus accelerating the SN2 reaction.[6][10] |
| Ethylating Agent | Ethyl iodide, Ethyl bromide, Ethyl tosylate | The leaving group ability is critical (I > Br > Cl > OTs). Ethyl iodide is highly reactive but can be more expensive. Ethyl bromide is a common, effective alternative.[7] |
| Temperature | 50 - 100 °C | The reaction rate is temperature-dependent. Heating accelerates the reaction, but excessive heat can promote side reactions like elimination, especially with secondary alkyl halides.[10] |
Part 2: Alternative Synthetic Routes
While the Williamson ether synthesis is highly effective, other strategies can be employed, typically starting from precursors where the ethoxy group is already in place.
Route A: Reductive Amination
This method involves the reaction of a carbonyl compound, such as 4-ethoxyphenylacetaldehyde , with an amine source (e.g., ammonia) to form an imine intermediate.[11] This imine is then reduced in situ to the target primary amine.
-
Key Reagents: 4-ethoxyphenylacetaldehyde, ammonia, and a reducing agent.
-
Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd, Pt, or Ni).[11][12] NaBH₃CN is particularly useful as it selectively reduces the protonated imine (iminium ion) faster than the starting aldehyde.[12]
Route B: Reduction of a Phenylacetonitrile
This route begins with 4-ethoxyphenylacetonitrile . The nitrile group (-C≡N) is reduced to a primary amine (-CH₂-NH₂).
-
Key Reagents: 4-ethoxyphenylacetonitrile and a powerful reducing agent.
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is a classic choice for this transformation. Alternatively, catalytic hydrogenation under pressure with catalysts like Palladium on carbon (Pd/C) can also be effective.[13]
Caption: Overview of alternative synthetic pathways to 4-Ethoxyphenethylamine.
Part 3: Analytical Characterization
Post-synthesis, the identity and purity of 4-ethoxyphenethylamine must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should clearly show signals corresponding to the ethyl group (a triplet and a quartet), the ethylamine side chain, and the aromatic protons.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound and can be used to assess purity.[5]
-
Melting Point Analysis: If the final product (either as a freebase or a salt) is a solid, a sharp melting point range is a good indicator of high purity.[2]
Safety Precautions
All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, lab coats, and appropriate chemical-resistant gloves are mandatory.
-
Reagent Handling: Ethyl iodide is a lachrymator and a potential alkylating agent; handle with care. Strong bases like sodium hydride are highly reactive with water and must be handled under an inert atmosphere. Solvents like diethyl ether are extremely flammable.
-
General Safety: Always be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Conclusion
The synthesis of 4-ethoxyphenethylamine is most practically achieved through the Williamson ether synthesis, starting from the readily available precursor 4-hydroxyphenethylamine (tyramine). This method is robust, high-yielding, and relies on fundamental, well-understood organic chemistry principles. Alternative routes via reductive amination or nitrile reduction offer flexibility depending on the availability of starting materials. Proper execution of the synthesis, combined with rigorous purification and analytical characterization, is essential for obtaining a high-purity final product suitable for scientific research and development.
References
-
Erowid. (n.d.). Erowid Online Books : "PIHKAL" - #72 E. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Retrieved from [Link]
-
Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug | Tyramine. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Carmo, H., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Davis, B. A., & Durden, D. A. (1974). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. Clinica Chimica Acta. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
-
Frontiers Media S.A. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
-
Frontiers Media S.A. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Retrieved from [Link]
-
Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tyramine. PubChem Compound Database. Retrieved from [Link]
-
Lee, J. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Retrieved from [Link]
-
Wikipedia. (2023). 3-Methoxy-4-ethoxyphenethylamine. Retrieved from [Link]
-
ChemBK. (n.d.). 4-hydroxy phenylethylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]
-
Bäumler, C., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. Retrieved from [Link]
-
Wikipedia. (2023). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
-
Wikipedia. (2023). Metaescaline. Retrieved from [Link]
-
Semantic Scholar. (2021). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]
-
Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wood, M., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology. Retrieved from [Link]
-
Everything2. (2000). 2,5-Diethoxy-4-Methoxyamphetamine (thing). Retrieved from [Link]
-
Wikipedia. (2023). 2,5-Dimethoxy-4-ethylamphetamine. Retrieved from [Link]
Sources
- 1. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 10. byjus.com [byjus.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]
